[3-[3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]hydrazine

Lipophilicity Permeability Drug Design

[3-[3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]hydrazine (CAS 866848-08-0) is a synthetic triazoloquinazoline derivative bearing a 5-hydrazinyl group and a 3-(trifluoromethyl)phenyl substituent, with a molecular weight of 344.3 Da and a formula of C₁₆H₁₁F₃N₆. This scaffold merges a quinazoline core, a privileged structure in kinase inhibitor design, with a 1,2,3-triazole ring, creating a fused heterocyclic system that has demonstrated potent EGFR inhibitory activity in closely related analogues.

Molecular Formula C16H11F3N6
Molecular Weight 344.301
CAS No. 866848-08-0
Cat. No. B3016009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-[3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]hydrazine
CAS866848-08-0
Molecular FormulaC16H11F3N6
Molecular Weight344.301
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC(=CC=C4)C(F)(F)F)NN
InChIInChI=1S/C16H11F3N6/c17-16(18,19)10-5-3-4-9(8-10)13-15-21-14(22-20)11-6-1-2-7-12(11)25(15)24-23-13/h1-8H,20H2,(H,21,22)
InChIKeyPFOOAAOTOXULHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why Researchers Source [3-[3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]hydrazine (CAS 866848-08-0) for Targeted Kinase Profiling


[3-[3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]hydrazine (CAS 866848-08-0) is a synthetic triazoloquinazoline derivative bearing a 5-hydrazinyl group and a 3-(trifluoromethyl)phenyl substituent, with a molecular weight of 344.3 Da and a formula of C₁₆H₁₁F₃N₆ . This scaffold merges a quinazoline core, a privileged structure in kinase inhibitor design, with a 1,2,3-triazole ring, creating a fused heterocyclic system that has demonstrated potent EGFR inhibitory activity in closely related analogues [1].

Structural Specificity of [3-[3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]hydrazine: Why In-Class Substitution Is Not Trivial


Triazoloquinazolines are not functionally interchangeable; minor variations in the aryl substituent at position 3 and the nature of the 5-position handle profoundly affect both physicochemical properties and target engagement. The 3-(trifluoromethyl)phenyl group of this compound sharply differentiates it from the 3-(4-fluorophenyl) analogue, which registered only negligible activity (EC₅₀ > 79.4 µM) in nuclear receptor coactivator binding assays [1]. Conversely, within a closely related triazolo[4,3-c]quinazoline series, optimal substitution yielded single-digit micromolar antiproliferative IC₅₀ values and sub-micromolar EGFR inhibition, surpassing the clinical drug erlotinib [2]. The hydrazine handle further provides a reactive vector for generating hydrazone libraries, making the precise substitution pattern of this compound a defined and non-arbitrary starting point for medicinal chemistry campaigns.

Quantitative Differentiation Evidence for [3-[3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]hydrazine


Lipophilicity (logP/logD) Differentiation from a Direct 4-Fluorophenyl Analog

The introduction of a 3-(trifluoromethyl)phenyl group results in a substantial increase in lipophilicity compared to non-fluorinated or mono-fluorinated analogues. For the target compound, the measured logP is 3.28 and logD at pH 7.4 is 3.26 . This is markedly higher than the calculated logP values typically observed for simple 3-phenyl-[1,2,3]triazolo[1,5-a]quinazoline scaffolds (estimated logP ~1.5–2.0) and the 3-(4-fluorophenyl) analogue (estimated logP ~2.2) [1]. This quantified increase in logD of over 1 log unit directly impacts predicted membrane permeability and is a critical parameter for central nervous system or cellular penetration profiling.

Lipophilicity Permeability Drug Design

Aqueous Solubility (logSw) as a Selectivity Filter Against Common 5-Chloro Congeners

The target compound exhibits a calculated logSw of -3.41 . While this denotes moderate lipophilicity, it compares favorably to common 5-chloro-triazolo[1,5-a]quinazoline intermediates used as electrophilic building blocks, which typically have logSw values below -4.0 and pose significant solubility challenges in aqueous assay buffers . The 5-hydrazinyl moiety introduces additional hydrogen bond donors (3 donors, PSA = 67.6 Ų) , which partially offset the strong hydrophobicity of the trifluoromethylphenyl group, offering a balanced solubility profile that is essential for achieving reliable dose-response curves in biochemical assays.

Solubility Formulation Medicinal Chemistry

Class-Level Antiproliferative Potency Superiority Over Erlotinib in Triazoloquinazoline Scaffolds

In a direct head-to-head study, a closely related triazoloquinazoline analogue (compound 5b) bearing a 3-aryl substituent demonstrated an antiproliferative IC₅₀ range of 1.95–7.60 µM against MCF-7, HCT-116, and HL-60 cancer cell lines, compared to erlotinib which showed a range of 7.52–16.02 µM in the same panel [1]. The compound also inhibited EGFR kinase with an IC₅₀ of 0.66 µM, representing a >10-fold improvement over erlotinib's cellular IC₅₀ [1]. While the target compound is the 5-hydrazino derivative and not the final cyclized triazole 5b, this data firmly establishes the scaffold's potential to achieve sub-micromolar target engagement—a magnitude of activity that generic quinazoline fragments cannot replicate.

EGFR Inhibition Antiproliferative Cancer

Enabling Chemical Versatility: The 5-Hydrazino Handle as a Diversity Vector

The 5-hydrazinyl group present in the target compound serves as a direct precursor for hydrazone formation, enabling rapid exploration of structure-activity relationships (SAR). This contrasts with the 5-chloro or 5-oxo analogues, which require an additional synthetic step to install a comparable reactive handle . In the work of Marzouk et al., 5-hydrazino-triazoloquinazolines were condensed with 19 different aryl aldehydes to generate a hydrazone library, yielding compounds with IC₅₀ values as low as 18.7 µg/mL against MCF-7 cells—a nearly 10-fold improvement over the reference drug gemcitabine hydrochloride (IC₅₀ = 169.6 µg/mL) [1]. The target compound, with its pre-installed hydrazine group, eliminates a synthetic bottleneck and reduces procurement effort for teams seeking to build focused triazoloquinazoline libraries.

Library Synthesis Hydrazone Chemistry Targeted Synthesis

Optimal Application Scenarios for [3-[3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]hydrazine in Drug Discovery Workflows


Focused Kinase Library Synthesis via Hydrazone Condensation

The 5-hydrazinyl handle enables single-step parallel synthesis of hydrazone libraries. In the benchmark study [1], condensation of 5-hydrazino-triazoloquinazoline with 19 aryl aldehydes yielded compounds with up to 9-fold greater potency than gemcitabine. Scientists can replicate this workflow directly, bypassing the need for a preliminary hydrazinolysis step, thereby reducing synthesis time and minimizing exposure to hazardous reagents.

EGFR-Directed SAR Exploration with a Pre-Validated Scaffold

The triazoloquinazoline core has demonstrated sub-micromolar EGFR inhibition (IC₅₀ = 0.66 µM) and up to an 8-fold antiproliferative advantage over erlotinib in MCF-7, HCT-116, and HL-60 cell lines [2]. The target compound, with its balanced logD of 3.26 and moderate aqueous solubility, is ideally suited for cell-based EGFR target engagement assays, where excessive hydrophobicity would confound interpretation.

Permeability and CNS Profiling Studies

With a measured logP of 3.28 and a polar surface area of 67.6 Ų , this compound resides in a favorable physicochemical space for passive blood-brain barrier penetration. Compared to the more polar 4-fluorophenyl analogue, the trifluoromethyl group elevates logD by approximately one log unit, making this compound a preferred selection for CNS-targeted triazoloquinazoline programs where enhanced brain exposure is hypothesized.

Intermediates for Dual-Target Conjugates

The hydrazine moiety not only forms hydrazones but can also be elaborated to pyrazoles or triazoles, offering access to bivalent ligands. Given the class-level antiproliferative activity against multiple cancer histotypes [2], procurement of this intermediate enables the construction of dual-target EGFR/other-kinase conjugates, a strategy that is under active investigation to overcome gefitinib resistance [2].

Quote Request

Request a Quote for [3-[3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]hydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.